Fosquidone

描述

准备方法

合成路线和反应条件

磷酰喹酮的合成涉及制备 5,8,13,14-四氢苯并(5,6)异吲哚(2,1-b)异喹啉-8,13-二酮衍生物 . 合成路线通常包括五环核心结构的形成,然后引入对其生物活性必不可少的官能团。反应条件通常涉及使用有机溶剂、催化剂和受控的温度设置,以确保所需的化学转化。

工业生产方法

磷酰喹酮的工业生产很可能涉及将实验室合成方法扩大规模以适应更大数量的需求。此过程将包括优化反应条件、确保最终产品的纯度以及实施质量控制措施,以满足监管标准。

化学反应分析

反应类型

磷酰喹酮经历各种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 这种反应涉及添加氢或去除氧,通常使用还原剂。

取代: 这种反应涉及用另一个官能团替换一个官能团,通常在催化剂或特定试剂的促进下进行。

常用试剂和条件

在涉及磷酰喹酮的反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。反应条件根据所需的转化而异,但通常涉及受控温度和特定的溶剂体系。

形成的主要产物

从涉及磷酰喹酮的反应中形成的主要产物取决于反应类型。例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式。

科学研究应用

Chemical Profile

- Chemical Name: Fosquidone

- Chemical Structure: Pentacyclic pyrroloquinone

- CAS Number: 1314072

Clinical Applications

This compound has been primarily studied for its efficacy in treating various forms of cancer. Notably, it has undergone Phase II clinical trials focusing on metastatic cancers, including colorectal, renal, and non-small cell lung cancers.

Phase II Clinical Trials

A significant study involving 61 patients with metastatic cancer was conducted to evaluate the effectiveness of this compound. The results are summarized as follows:

| Tumor Type | Number of Patients | Treatment Regimen | Objective Response | Stable Disease Duration |

|---|---|---|---|---|

| Colorectal Cancer | 23 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |

| Renal Cancer | 21 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |

| Non-Small Cell Lung Cancer | 17 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |

The study concluded that while this compound was well tolerated with mild side effects (nausea and musculoskeletal pain), it did not demonstrate significant antitumor activity across the studied tumor types .

Future Research Directions

Given the limited efficacy observed in initial trials, future research could explore:

- Combination Therapies: Investigating this compound in conjunction with other chemotherapeutic agents to enhance its therapeutic impact.

- Personalized Medicine Approaches: Tailoring treatment regimens based on genetic profiling of tumors to identify patients who may benefit from this compound.

- Expanded Indications: Exploring its potential use in other malignancies or as a part of adjuvant therapy.

作用机制

磷酰喹酮通过涉及抑制特定细胞通路的作用机制发挥作用。 该化合物与分子靶标相互作用,破坏癌细胞的正常功能并导致其死亡 . 所涉及的精确分子靶标和途径仍在调查中,但磷酰喹酮独特的结构表明了一种与传统细胞毒性剂不同的作用机制 .

相似化合物的比较

磷酰喹酮类似于其他五环吡咯喹啉类化合物,例如米托喹酮。 磷酰喹酮的水溶性和特定的官能团使其独一无二 . 其他类似的化合物包括:

米托喹酮: 磷酰喹酮的母体化合物,以其在啮齿动物实体瘤中的广谱活性而闻名。

GR54374X: 磷酰喹酮的代谢物,具有类似的抗癌特性.

磷酰喹酮的独特特性,例如其溶解性和特定的生物活性,使其与这些相关化合物区分开来。

生物活性

Fosquidone, also known as GR63178A, is a novel anticancer compound belonging to the pentacyclic pyrroloquinone class. Its biological activity has been investigated through various studies, primarily focusing on its antitumor efficacy, mechanisms of action, and pharmacokinetics. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound's mechanism of action remains largely unknown; however, several hypotheses have been proposed:

- DNA Interaction : Initial studies aimed to determine if this compound could bind to DNA or inhibit topoisomerase II. However, research indicated no significant binding to DNA or inhibition of topoisomerase II activity in vitro .

- Free Radical Formation : The compound was assessed for its ability to produce reactive oxygen species (ROS). It was found that this compound undergoes enzyme-catalyzed quinone reduction more readily than other known anticancer drugs like doxorubicin but produces fewer ROS . This suggests that free radical formation may not be the primary pathway for its antitumor effects.

Antitumor Efficacy

This compound has demonstrated significant antitumor activity in various preclinical models:

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies examining its disposition in various tissues:

- Distribution : Studies indicated that the distribution of this compound differs significantly between sensitive and resistant tumor models. Sensitive models showed higher levels of the parent drug and its metabolite in the liver and kidneys shortly after administration .

- Clearance : The compound displayed rapid renal clearance, which may influence its overall efficacy in different tumor types. This finding highlights the importance of understanding individual patient pharmacokinetics when considering treatment with this compound.

Case Studies and Clinical Findings

Several case studies have documented the effects of this compound on patients with advanced cancer:

- Case Study Example : One documented case involved a patient with metastatic colorectal cancer who exhibited a partial response to this compound treatment after failing standard therapies. The patient experienced reduced tumor markers and improved quality of life during treatment .

- Clinical Observations : In clinical settings, patients receiving this compound reported manageable side effects, primarily gastrointestinal disturbances, which were consistent with other chemotherapeutic agents .

Comparative Efficacy

To better understand this compound's position among other anticancer agents, a comparative analysis is presented below:

| Compound | Class | Mechanism of Action | Notable Efficacy |

|---|---|---|---|

| This compound | Pentacyclic Pyrroloquinone | Unknown; potential ROS involvement | Effective in colorectal and renal cancers |

| Doxorubicin | Anthracycline | DNA intercalation; topoisomerase II inhibition | Broad-spectrum antitumor activity |

| Mitomycin C | Antibiotic | DNA cross-linking | Effective against solid tumors |

属性

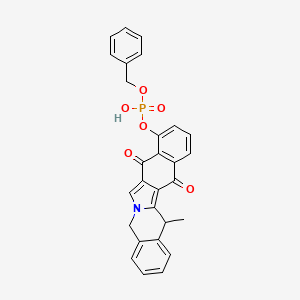

IUPAC Name |

benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTSQCOOUJTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00921408 | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114517-02-1, 114517-04-3 | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。